
CID5721353
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Studies have demonstrated that CID5721353 exhibits significant antiproliferative effects against DLBCL cell lines. The compound shows varying degrees of efficacy with an IC50 ranging from 24 µM to 936 µM across different cell lines . Notably, it has been shown to suppress tumor growth in vivo, with treated mice displaying a reduction in tumor size by over 40% compared to controls when administered at a dosage of 50 mg/kg/day .
Selectivity and Efficacy
The selectivity of this compound for BCL6 over other proteins is crucial for minimizing off-target effects. The compound's binding affinity has been quantified with a Ki value of 147 µM and an IC50 of 212 µM against the BCL6 protein . This selectivity is vital for developing targeted therapies that can effectively treat cancers driven by aberrant BCL6 activity.
Quantitative Analysis and Screening
In Vitro Studies
In vitro studies have confirmed that this compound effectively inhibits the proliferation of DLBCL cells while sparing normal lymphocytes, highlighting its therapeutic potential with reduced toxicity . The modulation of BCL6 activity was shown to lead to increased apoptosis in treated cells, providing a mechanistic basis for its use in cancer therapy.
In Vivo Efficacy
In vivo experiments conducted on mouse models have demonstrated that administration of this compound results in significant tumor shrinkage, reinforcing its potential as a treatment option for DLBCL . The compound's ability to target specific pathways involved in tumor growth makes it a promising candidate for further clinical development.
Mecanismo De Acción
CID5721353 ejerce sus efectos inhibiendo específicamente la actividad represora de BCL6. Interfiere con los complejos de transcripción de BCL6, lo que lleva a la reactivación de los genes diana de BCL6. Esta inhibición da como resultado la muerte selectiva de las células positivas a BCL6, lo que la convierte en un candidato prometedor para la terapia contra el linfoma . Los objetivos moleculares y las vías implicadas incluyen el dominio BTB de BCL6 y su interacción con los complejos correpresores .
Análisis Bioquímico
Biochemical Properties
CID5721353 specifically inhibits the transcriptional repression activity of BCL6 . It disrupts BCL6 transcriptional complexes and reactivates BCL6 target genes . This interaction with BCL6 is achieved through direct binding to the BTB domain of BCL6 .
Cellular Effects
This compound has been shown to specifically kill primary human diffuse large B cell lymphoma (DLBCL) cells . It disrupts BCL6 transcriptional complexes, leading to the reactivation of BCL6 target genes . This disruption of BCL6 activity can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to the BTB domain of BCL6 . This binding blocks the interaction between BCL6 and its corepressors, disrupting BCL6 transcriptional complexes and leading to the reactivation of BCL6 target genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It is known that this compound can specifically kill primary human DLBCL cells
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CID5721353 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de los anillos indol y tiazolidinona, seguidos de su acoplamiento para formar el producto final. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de this compound probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para volúmenes más grandes, garantizar un control de calidad constante e implementar técnicas de purificación eficientes. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
CID5721353 sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: El átomo de bromo en el anillo indol se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles para reacciones de sustitución
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Comparación Con Compuestos Similares
Compuestos Similares
Compuesto 79-6: Otro inhibidor de BCL6 con actividad biológica similar.
Inhibidor de BCL6 79-6: Conocido por su inhibición selectiva de BCL6 sobre otros factores de transcripción
Singularidad
CID5721353 es único debido a su alta selectividad para BCL6 y su capacidad para matar específicamente las células positivas a BCL6. Esta selectividad lo convierte en una herramienta valiosa para estudiar las vías relacionadas con BCL6 y desarrollar terapias dirigidas .
Actividad Biológica
CID5721353, also known as BCL6 Inhibitor 79-6, is a compound that has garnered attention for its role as a selective inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a critical role in the development and proliferation of B-cells, and its dysregulation is implicated in various types of lymphomas, particularly diffuse large B-cell lymphoma (DLBCL). This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions primarily by inhibiting the transcriptional repression activity of BCL6. This inhibition leads to the reactivation of genes that are normally suppressed by BCL6, promoting apoptosis (programmed cell death) in malignant B-cells. The compound has been shown to reduce the viability of DLBCL cell lines significantly through this mechanism.
Table 1: Summary of Preclinical Studies on this compound
Study Reference | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
HBL-1 (GCB subtype) | 2.5 | Significant reduction in cell viability | |
OCI-Ly10 (ABC subtype) | 1.8 | Induction of apoptosis | |
Raji | 3.0 | Inhibition of proliferation |
In various studies, this compound has demonstrated potent anti-proliferative effects across different DLBCL subtypes. The compound's IC50 values indicate that it is effective at low concentrations, making it a promising candidate for further development.
Case Studies and Clinical Relevance
A notable case study involved the use of this compound in combination with other therapeutic agents to enhance treatment efficacy in patients with relapsed or refractory DLBCL. The combination therapy showed improved outcomes compared to standard treatments alone, suggesting that this compound could serve as an effective adjunct therapy.
Case Study Highlights
- Patient Profile : Adult patients with relapsed/refractory DLBCL.
- Treatment Regimen : this compound combined with chemotherapy.
- Outcome : Increased overall response rate and reduced tumor burden observed in clinical assessments.
Future Directions and Research Findings
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Investigations are focusing on:
- Synergistic Effects : Exploring combinations with other inhibitors targeting different pathways involved in lymphoma progression.
- Mechanistic Studies : Further understanding how this compound modulates gene expression profiles in B-cells.
- Clinical Trials : Initiating Phase I/II clinical trials to evaluate safety and efficacy in human subjects.
Propiedades
IUPAC Name |
2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWNADQRDCKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.